REACTION_CXSMILES
|
[CH:1]1([C:4]2[N:5]=[C:6](O)[C:7]3[N:12]([CH3:13])[N:11]=[C:10]([CH3:14])[C:8]=3[N:9]=2)[CH2:3][CH2:2]1.P(Cl)(Cl)(Cl)(Cl)[Cl:17]>P(Cl)(Cl)(Cl)=O>[Cl:17][C:6]1[C:7]2[N:12]([CH3:13])[N:11]=[C:10]([CH3:14])[C:8]=2[N:9]=[C:4]([CH:1]2[CH2:3][CH2:2]2)[N:5]=1
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)C=1N=C(C2=C(N1)C(=NN2C)C)O
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for seven hours
|
Duration
|
7 h
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in methylene dichloride
|
Type
|
STIRRING
|
Details
|
stirred with a saturated aqueous solution of NaHCO3
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=C(N1)C1CC1)C(=NN2C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |